molecular formula C7H7BrCl2N2 B8297709 (+/-)-5-(1-Bromopropyl)-2,4-dichloro-pyrimidine

(+/-)-5-(1-Bromopropyl)-2,4-dichloro-pyrimidine

Cat. No.: B8297709
M. Wt: 269.95 g/mol
InChI Key: JFDSPTLTEPNZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-5-(1-Bromopropyl)-2,4-dichloro-pyrimidine is a useful research compound. Its molecular formula is C7H7BrCl2N2 and its molecular weight is 269.95 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrCl2N2

Molecular Weight

269.95 g/mol

IUPAC Name

5-(1-bromopropyl)-2,4-dichloropyrimidine

InChI

InChI=1S/C7H7BrCl2N2/c1-2-5(8)4-3-11-7(10)12-6(4)9/h3,5H,2H2,1H3

InChI Key

JFDSPTLTEPNZCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(N=C1Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (±)-1-(2,4-dichloro-pyrimidin-5-yl)-propan-1-ol (0.26 g; 1.26 mmol) (from Example 7a supra) in diisopropylethylamine (0.55 mL; 3.13 mmol) (Aldrich) was cooled slightly (18° C.) to help offset the exothermicity of the reaction. Neat phosphorus oxybromide (0.35 g; 1.36 mmol) (Aldrich) was added in one portion. The cooling bath was removed and reaction mixture stirred at room temperature. After 15 minutes, the reaction mixture was diluted with ice and ethyl acetate. The organic phase was then washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. Purification by flash chromatography (Biotage 12M; 5:95 ethyl acetate-hexanes) gave crude (±)-5-(1-bromopropyl)-2,4-dichloro-pyrimidine which was used in subsequent steps without further purification. (Yield 0.23 g). The material showed 3 peaks for the pyrimidine ring proton in its NMR spectrum indicating some displacement of the ring chlorines with bromine.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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